4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid” is a chemical compound. It is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms .
Synthesis Analysis
Pyrazoles, including “4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid”, can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .
Molecular Structure Analysis
The molecular structure of “4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid” comprises a pyrazole ring, a cyclopropyl group, and a carboxylic acid group . The pyrazole ring is a five-membered aromatic heterocycle with two nitrogen atoms and three carbon atoms .
Chemical Reactions Analysis
Pyrazoles, including “4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid”, can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .
Scientific Research Applications
- Antituberculosis Agents : Pyrazole derivatives have shown promise as antituberculosis agents. Researchers explore their potential in combating this infectious disease .
- Antimicrobial and Antifungal Properties : The pyrazole moiety exhibits antimicrobial and antifungal activities. Scientists investigate its role in developing novel drugs .
- Anti-Inflammatory Agents : Pyrazoles have anti-inflammatory properties. Researchers study their impact on inflammatory pathways and potential therapeutic applications .
- Anticancer Agents : Some pyrazole derivatives demonstrate anticancer activity. Investigations focus on their mechanisms of action and efficacy against specific cancer types .
- Diabetes Research : Pyrazole derivatives are explored for their antidiabetic effects. Researchers investigate their impact on glucose metabolism and insulin sensitivity .
- Transition-Metal-Catalyzed Reactions : Pyrazoles serve as substrates in transition-metal-catalyzed reactions. These methodologies enable efficient synthesis of diverse pyrazole derivatives .
- Photoredox Reactions : Researchers utilize photoredox reactions to access pyrazole moieties. These light-driven processes offer synthetic versatility .
- Novel Insecticides : Pyrazole derivatives have been investigated for their insecticidal activities. Researchers explore their potential as environmentally friendly pest control agents .
- Neurological Research : 4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid specifically inhibits DAO, an enzyme involved in neurotransmitter regulation. It protects DAO cells from oxidative stress and may have implications in neurological disorders .
Medicinal Chemistry and Drug Development
Anti-Inflammatory and Anticancer Effects
Antidiabetic Potential
Catalytic Applications
Insecticidal Properties
D-Amino Acid Oxidase (DAO) Inhibition
Safety and Hazards
The safety data sheet for a related compound, “5-Cyclopropyl-1H-pyrazole-3-carboxylic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-chloro-5-cyclopropyl-1H-pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c8-4-5(3-1-2-3)9-10-6(4)7(11)12/h3H,1-2H2,(H,9,10)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZDRXPJTCMNCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NN2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.